molecular formula C14H14N2O2 B1430408 Methyl 4-amino-3-(phenylamino)benzoate CAS No. 1426958-51-1

Methyl 4-amino-3-(phenylamino)benzoate

Cat. No.: B1430408
CAS No.: 1426958-51-1
M. Wt: 242.27 g/mol
InChI Key: VEJJHWGOUQIAEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-3-(phenylamino)benzoate: is an organic compound with the molecular formula C14H14N2O2 It is a derivative of benzoic acid and features both amino and phenylamino groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-(phenylamino)benzoate typically involves the esterification of 4-amino-3-(phenylamino)benzoic acid. One common method includes the reaction of 4-amino-3-(phenylamino)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-3-(phenylamino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(phenylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and phenylamino groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function . The exact pathways and targets depend on the specific application and context in which the compound is used.

Properties

IUPAC Name

methyl 4-amino-3-anilinobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-14(17)10-7-8-12(15)13(9-10)16-11-5-3-2-4-6-11/h2-9,16H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJJHWGOUQIAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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